molecular formula C5H2BrClFN B571968 2-Bromo-3-chloro-5-fluoropyridine CAS No. 1214326-94-9

2-Bromo-3-chloro-5-fluoropyridine

Cat. No.: B571968
CAS No.: 1214326-94-9
M. Wt: 210.43
InChI Key: NWCUOFUVPZPBKW-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-fluoropyridine is an organic compound with the molecular formula C5H2BrClFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring, making it a halogenated pyridine derivative. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Scientific Research Applications

2-Bromo-3-chloro-5-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.

    Industry: The compound is employed in the production of agrochemicals, dyes, and other specialty chemicals .

Safety and Hazards

2-Bromo-5-fluoropyridine may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment should be used and it should be handled in a well-ventilated area .

Future Directions

As the pharmaceutical industry continues to expand worldwide, the market for 2-Bromo-5-Fluoropyridine is expected to further grow, presenting opportunities for these companies to enhance their sales revenue and market presence .

Mechanism of Action

Target of Action

2-Bromo-3-chloro-5-fluoropyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) . It’s primary targets are often proteins or enzymes involved in critical biochemical pathways .

Mode of Action

The compound interacts with its targets through a process known as aromatic nucleophilic substitution . This process involves the bromine and chlorine atoms in the compound, which are electron-withdrawing groups, making the compound more susceptible to attack by nucleophiles .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific targets and the biological system in which it is used. It has been used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biological system in which it is used. For example, it has been used as a molecular scaffold for APIs such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, its reactivity can be influenced by the solvent used, as it has low solubility in water but can dissolve in organic solvents like ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method involves the reaction of 5-bromo-3-fluoro-2-hydroxypyridine with phosphorus oxychloride (POCl3) at elevated temperatures. The reaction mixture is then quenched with ice and neutralized with potassium carbonate, followed by extraction with dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced halogenation techniques and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoropyridine: Similar in structure but lacks the chlorine atom.

    2-Chloro-3-fluoropyridine: Similar but lacks the bromine atom.

    3-Bromo-5-chloropyridine: Similar but lacks the fluorine atom .

Uniqueness

2-Bromo-3-chloro-5-fluoropyridine is unique due to the presence of all three halogens (bromine, chlorine, and fluorine) on the pyridine ring. This unique combination of halogens imparts distinct electronic and steric properties to the compound, making it a valuable intermediate in the synthesis of diverse organic molecules. The compound’s reactivity and selectivity in various chemical reactions are influenced by the synergistic effects of the halogen substituents .

Properties

IUPAC Name

2-bromo-3-chloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-5-4(7)1-3(8)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCUOFUVPZPBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742642
Record name 2-Bromo-3-chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214326-94-9
Record name 2-Bromo-3-chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-chloro-5-fluoropyridine
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